N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The compound also features a 4-chlorophenyl group and an ethylbutanamide moiety
Preparation Methods
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions. For example, the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-2-methylpropanoate in the presence of a base can lead to the formation of the oxadiazole ring.
Attachment of the ethylbutanamide moiety: The ethylbutanamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole intermediate with an appropriate alkylating agent, such as ethyl 2-bromobutanoate, under basic conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors.
Chemical Reactions Analysis
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of corresponding oxadiazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its activity against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may have potential as an anticancer agent. It has been shown to exhibit cytotoxic activity against certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in various biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl-acetamide: This compound has a similar structure but with an acetamide group instead of an ethylbutanamide group. It may exhibit different biological activities and properties.
4-(4-chlorophenyl)-1,2,5-oxadiazole-3-carboxylic acid: This compound contains a carboxylic acid group instead of an amide group. It may have different solubility and reactivity characteristics.
N-(4-bromophenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide: This compound has a bromophenyl group instead of a chlorophenyl group. The presence of bromine may affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-9(4-2)14(19)16-13-12(17-20-18-13)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSZXAPURMUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.